molecular formula C12H17N3O B2986912 2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034405-23-5

2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2986912
CAS No.: 2034405-23-5
M. Wt: 219.288
InChI Key: YCLYPCDYMSTRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a chemical compound built around the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold, a privileged structure in modern medicinal chemistry. This fused, bicyclic heterocyclic system is recognized as a valuable building block for the discovery and development of novel therapeutic agents, particularly in the field of oncology . Derivatives of this core structure have been investigated as potent and selective inhibitors of key biological targets. Notably, substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives have been designed and patented as ROS1 kinase inhibitors . ROS1 is a receptor tyrosine kinase whose genetic rearrangements are drivers in several cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer . Inhibiting ROS1 has been clinically validated as an effective treatment strategy, and research compounds based on this scaffold are crucial for overcoming drug resistance mutations . Beyond kinase inhibition, this versatile heterocyclic system has also been incorporated into advanced structures like chlorins for application in photodynamic therapy (PDT), demonstrating impressive, nanomolar-level photosensitizing activity against melanoma cells . The incorporation of the cyclopropylacetamide moiety in this specific compound is designed to impart specific steric and electronic properties, potentially optimizing interactions with the target biological protein and influencing the compound's overall metabolic stability. This product is intended for research purposes to further explore these and other potential biological applications. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(7-9-1-2-9)14-10-4-6-15-11(8-10)3-5-13-15/h3,5,9-10H,1-2,4,6-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLYPCDYMSTRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core. This can be achieved through a 1,3-dipolar cycloaddition reaction between a bicyclic sydnone and a propargylic acid amide[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y). Subsequent steps may include monodecarboxylation and further functionalization to introduce the cyclopropyl group and the acetamide moiety[{{{CITATION{{{_2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and specific solvents to facilitate the desired chemical transformations. The process would be designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, 2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide may be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs often share the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl amine group but differ in the substituent attached to the nitrogen atom. Below is a detailed comparison with 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide , a closely related compound (CAS: 2034334-37-5) .

Structural and Functional Differences

Parameter 2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide 5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide
Molecular Formula C₁₃H₁₆N₄O (estimated*) C₁₂H₁₄N₄O₂
Molecular Weight ~244.3 g/mol (estimated*) 246.27 g/mol
Key Functional Groups Cyclopropylacetamide Methylisoxazole carboxamide
Structural Impact Cyclopropane enhances rigidity and may improve metabolic stability. Isoxazole introduces a heteroaromatic ring, potentially enhancing π-π interactions.

*Note: The molecular formula and weight for this compound are estimated based on its structure, as explicit data are unavailable.

Physicochemical and Pharmacological Insights

  • However, the cyclopropane’s lipophilic character could enhance membrane permeability.
  • Target Affinity : The pyrazolo-pyridine core in both compounds is associated with kinase inhibition. The cyclopropyl group’s steric bulk might favor selective binding to hydrophobic pockets in enzymes like JAK2 or ALK, whereas the isoxazole’s planar structure could optimize interactions with ATP-binding sites .

Research Findings and Limitations

  • Evidence Gaps : Direct pharmacological or ADME (absorption, distribution, metabolism, excretion) data for both compounds are scarce, limiting mechanistic conclusions.

Biological Activity

2-Cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C16H17N3O
  • Molecular Weight : 299.4 g/mol
  • IUPAC Name : this compound

This structure features a cyclopropyl group and a tetrahydropyrazolo[1,5-a]pyridine moiety, which are known for their significant pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit critical enzymes such as dihydrofolate reductase (DHFR), which plays a vital role in nucleotide synthesis and cell proliferation. This inhibition can lead to reduced cell growth and proliferation in cancerous cells .
  • Antimycobacterial Activity : Some derivatives have demonstrated potent inhibition of Mycobacterium tuberculosis ATP synthase, which is crucial for bacterial energy metabolism. This action can significantly reduce bacterial viability in both in vitro and in vivo models .
  • Anticancer Properties : The compound exhibits anticancer activity through mechanisms such as apoptosis induction and inhibition of specific kinases involved in cancer progression .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description
Mycobacterial ATP Synthase InhibitionReduces energy metabolism in Mycobacterium tuberculosis.
Anticancer ActivityInduces apoptosis and inhibits cancer-related kinases.
Dihydrofolate Reductase InhibitionImpairs nucleotide synthesis leading to reduced cell proliferation.
Anti-inflammatory EffectsModulates inflammatory pathways and reduces cytokine production.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the cyclopropyl and tetrahydropyrazolo[1,5-a]pyridine moieties can significantly affect the compound's potency. For instance:

  • Cyclopropyl Group : The presence of the cyclopropyl group contributes to the rigidity of the molecule, potentially enhancing its binding affinity to target proteins .
  • Tetrahydropyrazolo[1,5-a]pyridine Moiety : Variations in substituents on this core structure can lead to different biological activities and selectivity profiles .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Antimicrobial Studies : A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibited notable antifungal activity against several strains . The compound's ability to inhibit key metabolic pathways in pathogens suggests potential for development as an antimicrobial agent.
  • Cancer Research : In vitro assays showed that this compound effectively inhibited cell proliferation in various cancer cell lines through apoptosis induction .
  • Inflammation Models : Animal models treated with this compound showed reduced inflammatory markers and improved outcomes in conditions such as arthritis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-cyclopropyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide?

  • Methodology : The compound can be synthesized via cyclization of β-cyanoethylpyrazole intermediates using Dess–Martin periodinane in dichloromethane to introduce functional groups like aldehydes. Proton nuclear magnetic resonance (NMR) is critical for confirming structural intermediates, particularly aldehyde substituents . Reverse-phase high-performance liquid chromatography (HPLC) with acetonitrile quenching ensures purity assessment during oxidation steps .

Q. How should researchers characterize the compound’s purity and stability during synthesis?

  • Methodology : Use reverse-phase HPLC with acetonitrile gradients to monitor reaction progress and isolate intermediates. Stability studies should include temperature-controlled storage (2–8°C) under inert gas (e.g., nitrogen) to prevent degradation . Proton and carbon NMR, alongside mass spectrometry, are essential for confirming molecular integrity .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

  • Methodology : The resazurin assay is recommended for cytotoxicity screening, particularly in cancer stem cell models (e.g., endometrial cancer). Adjust photodynamic therapy (PDT) parameters, such as light wavelength and exposure time, to optimize reactive oxygen species (ROS) generation . Include aldehyde dehydrogenase (ALDH) activity assays to assess targeting of ALDH1A1-positive cells .

Advanced Research Questions

Q. How can structural modifications enhance target specificity toward kinase or receptor pathways?

  • Methodology : Introduce substituents at the cyclopropyl or tetrahydropyrazolo[1,5-a]pyridine moieties to modulate steric and electronic effects. For kinase inhibition (e.g., p38 MAPK or BTK), prioritize modifications at the acetamide group, as seen in analogs like AS1940477 and zanubrutinib . Molecular docking studies using crystal structures (e.g., PDB entries) can predict binding affinity .

Q. What strategies resolve contradictions in SAR data for pyrazolo[1,5-a]pyridine derivatives?

  • Methodology : Compare analogs with varying substituents (e.g., methyl, trifluoromethyl, or chloro groups) to identify trends in potency and selectivity. For example, Pyraclonil’s 3-chloro substitution enhances herbicidal activity, while AS1940477’s 4-fluorophenyl group improves kinase inhibition . Use multivariate analysis to distinguish steric vs. electronic contributions .

Q. How can researchers optimize crystallization for improved pharmacokinetics?

  • Methodology : Screen polymorphs using solvent evaporation or slurry methods under controlled humidity. AstraZeneca’s work on crystalline forms of related compounds highlights the importance of hydrogen-bonding motifs (e.g., carboxamide groups) for stability . Pair X-ray diffraction with differential scanning calorimetry (DSC) to validate crystalline phase transitions .

Q. What are the critical safety considerations for handling this compound in preclinical studies?

  • Methodology : Follow OSHA guidelines for explosive/flammable hazards (H204, H228) and use spark-free tools (P242). For inhalation risks (H335), conduct experiments in fume hoods with PPE (gloves, goggles). Store in airtight containers under nitrogen (P233) and avoid temperatures >50°C (P412) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.